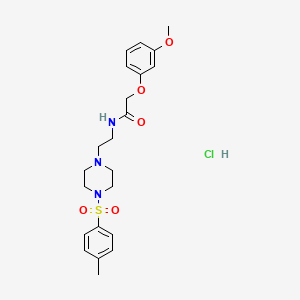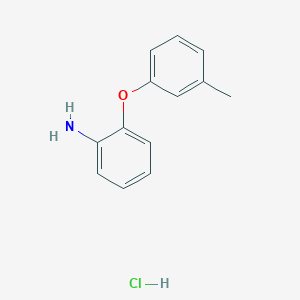![molecular formula C7H11ClF3N B2858044 [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride CAS No. 1886967-52-7](/img/structure/B2858044.png)
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1886967-52-7 . It has a molecular weight of 201.62 . The IUPAC name for this compound is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanamine hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6,3-6)4-11;/h1-4,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder . It’s important to note that the physical and chemical properties of a compound can vary based on its purity and other factors.Wissenschaftliche Forschungsanwendungen
1. Synthesis of Bioactive Molecules
Bicyclo[1.1.1]pentanes (BCPs) like [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride are significant in synthesizing bioactive molecules. They serve as rigid spacer groups that improve drug-like qualities in medicinal chemistry. The synthesis of BCP benzylamines through reactivity with [1.1.1]propellane and 2-azaallyl anions, as reported by Shelp and Walsh (2018) (Shelp & Walsh, 2018), demonstrates the growing importance of these compounds in pharmaceutical research.
2. Continuous Flow-Enabled Synthesis
In medicinal chemistry, the development of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts is a crucial advancement. These salts facilitate direct C(sp2)-C(sp3) cross-coupling to produce bioisosteres, as explored by VanHeyst et al. (2020) (VanHeyst et al., 2020). This highlights the role of BCPs in creating complex molecular structures in drug development.
3. Direct Synthesis of BCP Derivatives
The direct synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is a significant advancement. Hughes et al. (2019) (Hughes et al., 2019) demonstrated this process, which allows the efficient incorporation of pharmaceutically relevant amines onto the BCP scaffold, thereby opening new avenues in drug synthesis.
4. Radical Multicomponent Carboamination
Kanazawa and Uchiyama (2018) (Kanazawa & Uchiyama, 2018) discussed the radical multicomponent carboamination of [1.1.1]propellane, which is vital for the synthesis of unsymmetrically 1,3-difunctionalized BCP derivatives. This method is crucial for expanding the chemical space in drug discovery.
5. Enantioselective C–H Functionalization
Garlets et al. (2020) (Garlets et al., 2020) explored the enantioselective C–H functionalization of BCPs, providing access to chiral substituted BCPs. This innovative approach shows that highly strained molecules can undergo direct C–H insertion, maintaining their carbocyclic framework, which is significant for pharmaceutical applications.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Eigenschaften
IUPAC Name |
[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-1-5(2-6,3-6)4-11;/h1-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRYETUMVJEBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride | |
CAS RN |
1886967-52-7 |
Source


|
| Record name | [3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)






![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2857976.png)
![4-benzyl-2H,2'H,4H-spiro[benzo[b][1,4]oxazine-3,3'-furan]](/img/structure/B2857978.png)
![N-(4-ethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2857980.png)

